

Tropomyosin-4 protein structure and domains

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	tropomyosin-4	
Cat. No.:	B1170905	Get Quote

An In-depth Technical Guide to **Tropomyosin-4** (TPM4): Protein Structure, Domains, and Therapeutic Potential

Executive Summary: **Tropomyosin-4** (TPM4) is a critical actin-binding protein belonging to the tropomyosin family, which is integral to the regulation of the cytoskeleton in both muscle and non-muscle cells.[1] As a coiled-coil dimeric protein, TPM4 polymerizes along actin filaments, providing stability and regulating the access of other actin-binding proteins, thereby influencing cellular processes such as muscle contraction, cell motility, and intracellular transport.[1][2][3] The TPM4 gene generates multiple isoforms through alternative splicing, with high molecular weight (HMW) and low molecular weight (LMW) variants exhibiting distinct cellular functions and expression patterns.[4] Dysregulation of TPM4 expression is implicated in numerous pathologies, most notably in cancer, where it can function as either an oncogene or a tumor suppressor depending on the cellular context.[5][6] This dual role has positioned TPM4 as a significant biomarker and a potential therapeutic target. This document provides a comprehensive overview of the TPM4 protein structure, its functional domains and isoforms, its role in key signaling pathways, and the experimental methodologies used for its characterization.

Molecular Structure of TPM4

Tropomyosins are archetypal α -helical coiled-coil proteins.[4] The structure of TPM4 is defined by the assembly of two parallel polypeptide chains into a stable dimer that extends along the actin filament.

Primary and Secondary Structure

The primary structure of TPM4 is characterized by a repeating seven-amino-acid pattern, known as a heptad repeat, denoted as (a-b-c-d-e-f-g)n.[4] In this repeat, the 'a' and 'd' positions are typically occupied by hydrophobic residues.[4] This arrangement is fundamental to the formation of the coiled-coil secondary structure, where the hydrophobic residues at the 'a' and 'd' positions form a hydrophobic core that holds the two α -helices together.[4] This structure is highly conserved across all tropomyosin isoforms.[4]

Tertiary and Quaternary Structure

The tertiary structure of TPM4 is the elongated α -helical coiled-coil dimer.[4] These dimers then associate head-to-tail to form continuous polymers that lie in the major groove of the actin filament.[1] This end-to-end polymerization is a critical feature of tropomyosin function, allowing it to span the length of the actin filament and provide cooperative regulation.

Domains and Isoforms of TPM4

The function of TPM4 is dictated by its specific domains and the variety of isoforms expressed from its gene.

Key Functional Domains

- Actin-Binding Sites: Tropomyosins feature periodic binding sites for actin. Each TPM4 dimer
 is designed to interact with six or seven actin monomers along the filament, a feature
 conserved across the tropomyosin family.[7]
- Head-to-Tail Overlap Region: The N- and C-termini of the TPM4 protein contain sequences
 that mediate the head-to-tail polymerization along the actin filament, ensuring the formation
 of a continuous regulatory strand.
- Troponin Binding Regions: In striated muscle, tropomyosin interacts with the troponin complex to confer calcium sensitivity to contraction.[8] While less studied in TPM4 specifically, other tropomyosin isoforms have well-characterized troponin T (TnT) binding regions, and it is presumed that muscle-expressed TPM4 isoforms contain analogous domains.[8][9]

Major Isoforms of TPM4

The human TPM4 gene produces a variety of isoforms via alternative splicing and the use of alternate promoters.[10] This diversity generates functionally distinct proteins. The two most well-characterized categories are High Molecular Weight (HMW) and Low Molecular Weight (LMW) isoforms.

- High Molecular Weight (HMW) Isoforms (e.g., Tpm4.1): These isoforms are typically around 284 amino acids in length.[4][10] Tpm4.1 has been identified as a novel HMW isoform whose loss is associated with invasive behavior in breast cancer cells.[4]
- Low Molecular Weight (LMW) Isoforms (e.g., Tpm4.2): These isoforms are typically around 248 amino acids.[4][10] Tpm4.2 is expressed in many tissues and is a primary isoform in the postsynaptic space of neurons.[11] It is also known to enhance stress fiber formation.[2]

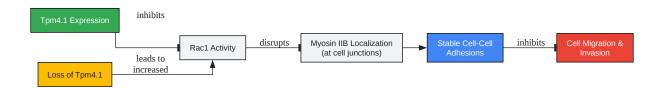
Quantitative Data Summary

The following table summarizes key quantitative data for the major human TPM4 isoforms.

Property	Tpm4.1 (HMW Isoform)	Tpm4.2 (LMW Isoform / Canonical)	Source
UniProt Accession	A0A2R8YHD2	P67936-1	[12][13]
Amino Acid Length	284	248	[4][10][13]
Molecular Weight (Da)	~33,000 (Calculated)	28,683 (UniProt) / ~30,700 (Recombinant)	[13][14]
Primary Function	Maintenance of cell- cell adhesion, tumor suppression	Cytoskeletal organization, stress fiber formation	[2][4]

Cellular Functions and Signaling Pathways

TPM4 is a multifaceted protein that regulates the actin cytoskeleton and is involved in numerous signaling pathways, particularly those related to cell motility and cancer progression.


Cytoskeletal Regulation

TPM4 binds to actin filaments, stabilizing them and regulating their interaction with other proteins like myosin and cofilin.[11][15] By doing so, it plays a crucial role in the formation and maintenance of cellular structures such as stress fibers.[2][16] Different TPM4 isoforms can define distinct populations of actin filaments within a cell, each with specific functions.[2] For instance, Tpm4.2 enhances the ability of non-muscle myosin IIA to generate tension, influencing cell motility.[16]

Role in Cancer Progression

The expression of TPM4 is frequently altered in cancer.[2] Depending on the cancer type and the specific isoform, TPM4 can act as either an oncogene or a tumor suppressor. For example, TPM4 is upregulated in gastric cancer and promotes cell migration and invasion.[6][17] Conversely, low TPM4 expression is associated with a poor prognosis in breast cancer.[4]

A key signaling pathway involves the isoform Tpm4.1, which has been shown to suppress invasive behavior in breast epithelial cells. Loss of Tpm4.1 leads to an increase in the activity of the small GTPase Rac1. Activated Rac1, in turn, alters the localization of myosin IIB, disrupting cell-cell adhesions and promoting a more migratory and invasive phenotype.[4][18]

Click to download full resolution via product page

Caption: Signaling pathway linking loss of Tpm4.1 to increased cell invasion.

TPM4 as a Drug Target

The differential expression of TPM4 in tumors compared to normal tissues makes it a promising candidate for drug development. In several cancers, including gastric, liver, and pancreatic cancer, elevated TPM4 expression correlates with poor prognosis, suggesting that inhibiting

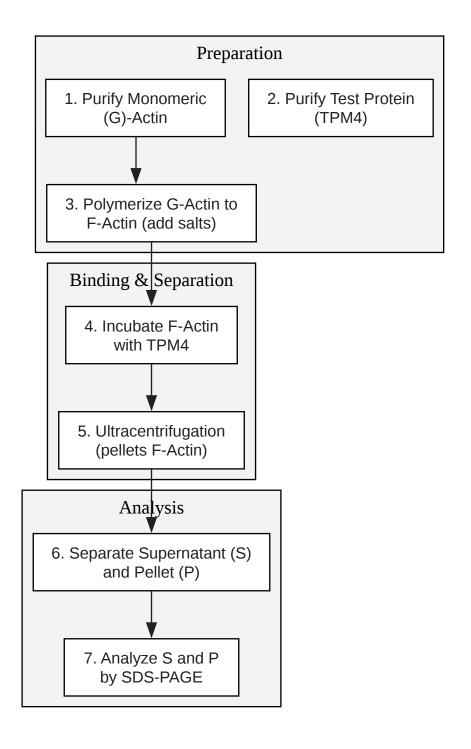
TPM4 could be a viable therapeutic strategy.[17] Furthermore, TPM4-ALK fusion proteins are known drivers in inflammatory myofibroblastic tumors, making the fusion protein a direct target for ALK inhibitors.[10] The development of small molecules that can specifically disrupt the interaction of certain TPM4 isoforms with the actin cytoskeleton is an active area of research.[5]

Key Experimental Methodologies

The characterization of TPM4's structure and function relies on a combination of structural biology, biochemical, and biophysical techniques.

Structural Analysis: X-ray Crystallography

X-ray crystallography is used to determine the high-resolution three-dimensional structure of proteins. The process for TPM4 would follow these general steps.


Detailed Protocol:

- Protein Expression and Purification: Express recombinant human TPM4 (a specific isoform) in E. coli or another suitable expression system. Purify the protein to homogeneity using chromatographic techniques (e.g., ion exchange and size exclusion chromatography).
- Crystallization: Screen for crystallization conditions using methods like hanging-drop or sitting-drop vapor diffusion.[19] A typical setup involves mixing the purified TPM4 protein solution (1-2 μL) with an equal volume of a precipitant solution on a coverslip.[19] This coverslip is then inverted and sealed over a reservoir containing a higher concentration of the precipitant solution.[19] Crystals may form over days or weeks as water vapor diffuses from the drop to the reservoir, slowly increasing the protein concentration. For tropomyosin, spermine has been used to neutralize acidic side-chains and promote packing.[20]
- Data Collection: Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen
 to prevent radiation damage.[21] The crystal is then mounted on a goniometer and exposed
 to a high-intensity X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
 [21]
- Structure Determination: The diffraction data is processed to determine the electron density map of the protein, from which an atomic model of the TPM4 structure can be built and refined.

Analysis of Protein-Protein Interactions: Actin Cosedimentation Assay

This biochemical assay is the gold standard for determining if a protein binds to filamentous actin (F-actin) and for quantifying the binding affinity.[22]

Click to download full resolution via product page

Caption: Experimental workflow for the F-actin co-sedimentation assay.

Detailed Protocol:

- Actin Polymerization: Prepare monomeric (G)-actin from a purified source (e.g., rabbit skeletal muscle or non-muscle human platelets).[23] Induce polymerization into filamentous (F)-actin by adding a polymerization buffer containing KCl, MgCl₂, and ATP, followed by incubation at room temperature for at least one hour.[23][24]
- Binding Reaction: Incubate a fixed concentration of F-actin with varying concentrations of the purified TPM4 protein in a buffered solution for 30-60 minutes at room temperature.[22][24]
- Ultracentrifugation: Pellet the F-actin and any bound proteins by ultracentrifugation (e.g., 100,000 x q for 15-30 minutes).[24]
- Analysis: Carefully separate the supernatant (containing unbound proteins) from the pellet (containing F-actin and bound proteins). Resuspend the pellet in a sample buffer.
- Quantification: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
 Stain the gel (e.g., with Coomassie Blue) and quantify the amount of TPM4 in each fraction using densitometry. The amount of bound TPM4 can then be plotted against the concentration of free TPM4 to determine the binding affinity (Kd).

Biophysical Characterization: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure and thermal stability of proteins.

Detailed Protocol:

- Sample Preparation: Prepare a solution of purified TPM4 in a suitable buffer at a known concentration (e.g., 1 mg/mL).[25]
- Spectrum Acquisition: Record the CD spectrum of the protein solution at a low temperature (e.g., 5°C) in the far-UV range (typically 190-260 nm). The characteristic spectrum for an α-helical protein like TPM4 will show two negative peaks around 208 and 222 nm.[25]

- Thermal Denaturation (Melting Curve): To measure thermal stability, monitor the CD signal at 222 nm while gradually increasing the temperature at a constant rate (e.g., 1°C/min).[25]
- Data Analysis: Plot the ellipticity at 222 nm as a function of temperature. The resulting curve represents the unfolding of the α-helical structure. The midpoint of this transition (Tm) is the melting temperature, a measure of the protein's thermal stability. The thermal unfolding of Tpm4.2 has been shown to have a main transition at 48.6°C.[25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. TPM4 tropomyosin 4 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 2. Gene TPM4 [maayanlab.cloud]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Research Advances in the Role of the Tropomyosin Family in Cancer [mdpi.com]
- 6. TPM4 influences the initiation and progression of gastric cancer by modulating ferroptosis via SCD1 PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of tropomyosin's role in cardiac function and disease using thin-filament reconstituted myocardium PMC [pmc.ncbi.nlm.nih.gov]
- 8. INVESTIGATIONS INTO TROPOMYOSIN FUNCTION USING MOUSE MODELS PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of co-crystals of tropomyosin and troponin PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. uniprot.org [uniprot.org]

- 14. prospecbio.com [prospecbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Integrated pan-cancer analysis and experimental verification of the roles of tropomyosin 4 in gastric cancer [frontiersin.org]
- 18. TPM4 | Cancer Genetics Web [cancer-genetics.org]
- 19. Protein XRD Protocols Crystallization of Proteins [sites.google.com]
- 20. A new crystal form of tropomyosin. Preliminary X-ray diffraction analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. phys.libretexts.org [phys.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin PMC [pmc.ncbi.nlm.nih.gov]
- 24. Actin cosed1 [maciverlab.bms.ed.ac.uk]
- 25. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Tropomyosin-4 protein structure and domains].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170905#tropomyosin-4-protein-structure-and-domains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com